Guvacine
Overview
Description
Guvacine is a hydrogenated pyridine alkaloid found in areca nuts. It is the N-demethylated derivative of arecaidine and the product of ester hydrolysis of guvacoline . This compound is known for its role as an inhibitor of gamma-aminobutyric acid uptake .
Mechanism of Action
Target of Action
Guvacine, a pyridine alkaloid found in the Areca nut , primarily targets the GABA reuptake transporters . These transporters play a crucial role in the regulation of GABAergic neurotransmission, which is essential for maintaining the balance between excitation and inhibition in the central nervous system .
Mode of Action
This compound acts as a specific GABA reuptake inhibitor . It binds selectively to presynaptic GABA reuptake transporters, preventing the reuptake of GABA . This selective binding and inhibition increase the concentration of GABA in the synaptic cleft, enhancing GABAergic neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic neurotransmission pathway . By inhibiting the reuptake of GABA, this compound prolongs the action of GABA in the synaptic cleft, enhancing inhibitory neurotransmission . The downstream effects of this enhancement are still under investigation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of GABAergic neurotransmission . This can potentially influence various physiological processes regulated by GABA, including mood regulation, pain perception, and sleep cycles . .
Biochemical Analysis
Biochemical Properties
Guvacine is known to be a specific GABA reuptake inhibitor with no significant affinity at GABA receptors . It binds selectively to presynaptic GABA reuptake transporters, preventing the reuptake of GABA . This interaction with GABA transporters plays a significant role in its biochemical reactions.
Cellular Effects
It is known that this compound influences cell function by binding selectively to presynaptic GABA reuptake transporters, thereby preventing the reuptake of GABA . This can potentially influence cell signaling pathways and cellular metabolism.
Molecular Mechanism
This compound’s molecular mechanism of action is primarily through its role as a GABA reuptake inhibitor . It binds selectively to presynaptic GABA reuptake transporters, preventing the reuptake of GABA . It does not have significant affinity for GABA postsynaptic receptors .
Temporal Effects in Laboratory Settings
It is known that this compound is a specific GABA reuptake inhibitor , which suggests that its effects may change over time depending on the concentration of GABA in the synapse.
Metabolic Pathways
As a GABA reuptake inhibitor, it may interact with enzymes or cofactors involved in GABA metabolism .
Transport and Distribution
As a GABA reuptake inhibitor, it is likely that it interacts with GABA transporters .
Subcellular Localization
It is known that this compound binds selectively to presynaptic GABA reuptake transporters , suggesting that it may be localized to the presynaptic neuron.
Preparation Methods
Synthetic Routes and Reaction Conditions: Guvacine can be synthesized through the reaction of nicotinic acid ethyl ester with phenacyl bromides containing electron-donating substituents in the benzene ring. This reaction yields quaternary pyridinium salts, which are then reduced with sodium tetrahydridoborate to ethyl 1-(2-aryl-2-hydroxyethyl)-1,2,5,6-tetrahydropyridine-3-carboxylates. Acid hydrolysis of these compounds results in the formation of this compound in yields ranging from 76% to 93% .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the synthesis methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Guvacine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the structure of this compound, leading to different products.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium tetrahydridoborate is commonly used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce different hydrogenated forms of this compound.
Scientific Research Applications
Guvacine has several scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the synthesis and reactions of pyridine alkaloids.
Biology: this compound’s role as a gamma-aminobutyric acid uptake inhibitor makes it valuable for studying neurotransmitter regulation and neuronal function.
Industry: this compound and its derivatives are used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Arecoline: A related alkaloid found in areca nuts, known for its muscarinic acetylcholine receptor agonist activity.
Arecaidine: Another derivative of arecoline, with similar properties to guvacine.
Guvacoline: The ester form of this compound, which can be hydrolyzed to produce this compound.
Uniqueness of this compound: this compound is unique due to its specific inhibition of gamma-aminobutyric acid uptake without significant affinity for gamma-aminobutyric acid receptors. This makes it a valuable tool for studying gamma-aminobutyric acid-related processes and potential therapeutic applications .
Properties
IUPAC Name |
1,2,3,6-tetrahydropyridine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-2-1-3-7-4-5/h2,7H,1,3-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDZOWFRBNTPQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871702 | |
Record name | 1,2,5,6-Tetrahydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in water, and almost insoluble in 100% alcohol, ether, chloroform, and benzene. | |
Record name | Guvacine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08848 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Experimental studies are still being investigated to determine the exact mechanisms of action of guvacine. What is known is that guvacine binds selectively to presynaptic GABA reuptake transporters and prevents the reuptake of GABA, but has no affinity for GABA postsynaptic receptors. | |
Record name | Guvacine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08848 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
498-96-4 | |
Record name | Guvacine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guvacine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guvacine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08848 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,2,5,6-Tetrahydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUVACINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41538P325K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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